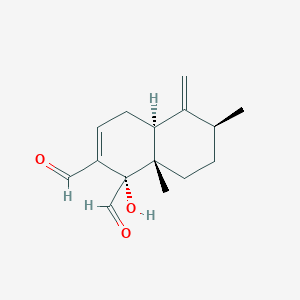
Canellal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Canellal is a natural compound found in cinnamon bark and leaf oils. It is a pale yellow liquid with a sweet, spicy aroma. Canellal has been the subject of scientific research due to its potential therapeutic properties. In
Wissenschaftliche Forschungsanwendungen
Ethnobotanical and Biological Properties
Aniba canelilla, known as Canellal, has been studied for its diverse ethnobotanical uses and biological properties. It is used in traditional medicine for treating various diseases, including digestive, respiratory, inflammatory, and central nervous system disorders. The essential oil of A. canelilla, consisting of compounds like 1-nitro-2-phenylethane, metyleugenol, eugenol, and safrol, is a natural antioxidant and shows potential for use in cosmetics, perfumery, and pharmaceutical products. Research indicates antioxidant, antinociceptive, anti-inflammatory, cardio-modulating, hypotensive, hypnotic, anxiolytic, anticholinesterase, and antibiotic properties, making it potentially beneficial for aging-related diseases such as cardiovascular, chronic inflammatory, neurological, and degenerative diseases (Souza-Junior et al., 2020).
Phytochemical Aspects and Biological Activities
The Canellaceae family, to which Canellal belongs, has been used for treating muscular pains, infections, stomatitis, and other ailments. Essential oils from species like Canella winterana and Cinnamosma madagascariensis contain compounds such as 1,8-cineol, linalool, and limonene. These oils exhibit antibiotic, antifungal, insecticidal, larvicidal, trypanocidal, cytotoxic, immunomodulatory, anti-inflammatory, and anticonvulsant activities. This underscores the potential for new research and development in pharmaceutical applications (Oliveira et al., 2019).
Antinociceptive Activity
The main component of Aniba canelilla essential oil, 1-nitro-2-phenylethane, demonstrates significant antinociceptive effects, suggesting potential analgesic properties. This compound reduces abdominal writhes and decreases the second phase of the algic stimulus in the formalin test, indicating its potential use in pain management (de Lima et al., 2009).
Eigenschaften
CAS-Nummer |
66550-09-2 |
|---|---|
Produktname |
Canellal |
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(1S,4aS,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H20O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h4,8-10,13,18H,2,5-7H2,1,3H3/t10-,13-,14-,15+/m0/s1 |
InChI-Schlüssel |
LDAIOVKPAKFZHM-FBUXBERBSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2([C@H](C1=C)CC=C([C@@]2(C=O)O)C=O)C |
SMILES |
CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C |
Kanonische SMILES |
CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C |
Synonyme |
(1alpha,4aalpha,6beta,8abeta)-(+-)-isomer of muzigadial canellal muzigadial |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



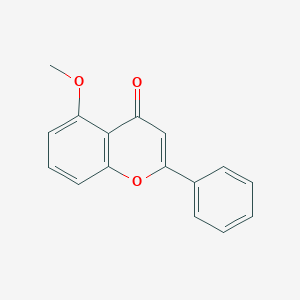
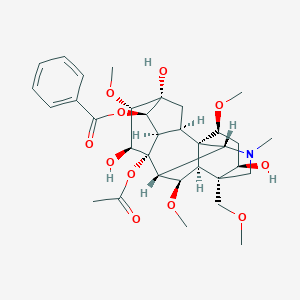
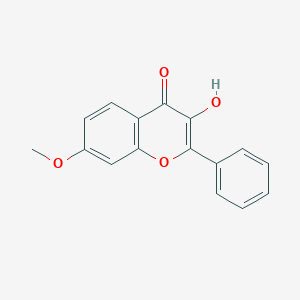
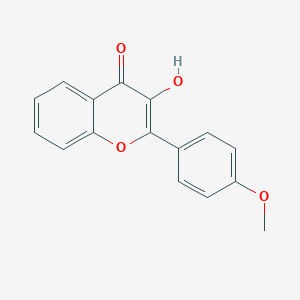
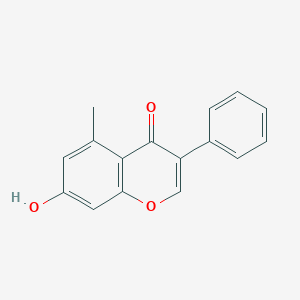
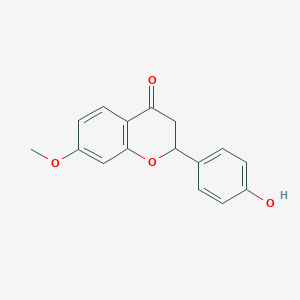
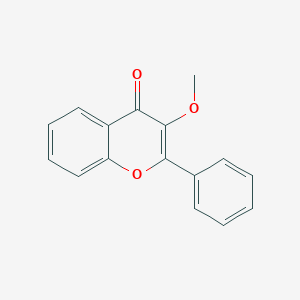
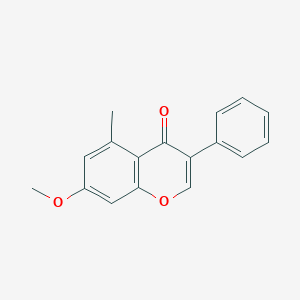
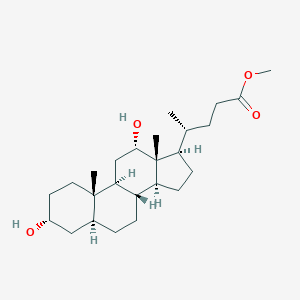
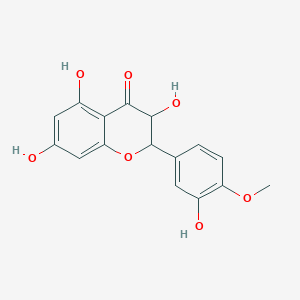
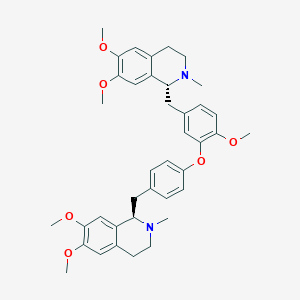
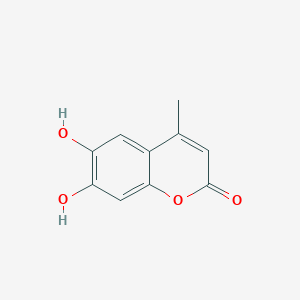
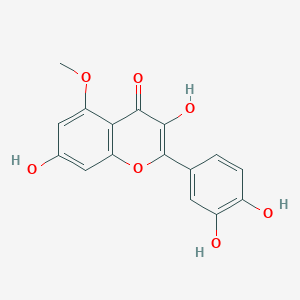
![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one](/img/structure/B191875.png)